6-(benzyloxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(benzyloxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyrimidine-4-carboxamide” is a derivative of the 1,2,4-triazolo[4,3-b]pyridazine class . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-b]pyridazine derivatives, including “this compound”, is characterized by a five-membered triazole ring fused with a six-membered pyridazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Applications De Recherche Scientifique
Antiproliferative Activity
A study by Ilić et al. (2011) explored derivatives of [1,2,4]triazolo[4,3-b]pyridazine, including compounds structurally related to the chemical . These derivatives demonstrated antiproliferative activity against both endothelial and tumor cells, although they lost some activities inherent to their benzamidine-based precursors (Ilić et al., 2011).
Antimicrobial and Antioxidant Activity
Gilava et al. (2020) synthesized a series of compounds, including 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, which demonstrated antimicrobial and antioxidant properties. These findings suggest potential applications in combating microbial infections and oxidative stress (Gilava et al., 2020).
Synthesis of Heterocyclic Compounds
A study by Haiza et al. (2000) focused on synthesizing various triazolo and pyrimidine derivatives, emphasizing the versatility of these compounds in chemical synthesis. This research underlines the potential of such compounds, including 6-(benzyloxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyrimidine-4-carboxamide, in creating diverse molecular structures (Haiza et al., 2000).
Orientations Futures
The future directions for the research on 1,2,4-triazolo[4,3-b]pyridazine derivatives, including “6-(benzyloxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyrimidine-4-carboxamide”, involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[4,3-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to inhibitMtb shikimate dehydrogenase , a key enzyme in the biosynthesis of chorismate, and c-Met kinase , a receptor tyrosine kinase that plays a role in cell growth and differentiation .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to the active site and preventing the normal function of the enzyme . For example, 1,2,4-triazolo derivatives inhibit Mtb shikimate dehydrogenase, thereby disrupting the biosynthesis of chorismate .
Biochemical Pathways
The compound likely affects the shikimate pathway by inhibiting Mtb shikimate dehydrogenase . This pathway is responsible for the biosynthesis of chorismate, a precursor for the synthesis of aromatic amino acids and other aromatic compounds . Inhibition of this pathway can disrupt these processes, potentially leading to the death of the organism.
Result of Action
Inhibition of mtb shikimate dehydrogenase could potentially lead to the death of the organism by disrupting the biosynthesis of essential aromatic compounds . Similarly, inhibition of c-Met kinase could potentially halt cell growth and differentiation, thereby inhibiting the progression of diseases such as cancer .
Propriétés
IUPAC Name |
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-6-phenylmethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N7O2/c1-16-28-29-22-12-11-20(30-31(16)22)18-7-9-19(10-8-18)27-24(32)21-13-23(26-15-25-21)33-14-17-5-3-2-4-6-17/h2-13,15H,14H2,1H3,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKPJXMHUQZBPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=NC=N4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.